molecular formula C19H22ClNO3 B5711115 N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B5711115
M. Wt: 347.8 g/mol
InChI Key: FVLHAIBGRYNAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide exerts its anticancer activity by inhibiting the activity of HDAC enzymes, which play a critical role in regulating gene expression. HDAC inhibitors induce the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites and to have anti-inflammatory activity. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor, which makes it a useful tool for studying the role of HDACs in various biological processes. Additionally, this compound has been well-characterized in terms of its pharmacokinetics and toxicity, which makes it a safe and reliable compound for use in animal studies.
However, there are also limitations to using this compound in lab experiments. One limitation is that it has poor water solubility, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used as therapeutics for cancer and other diseases. Additionally, there is interest in exploring the use of HDAC inhibitors in combination with other therapies, such as immunotherapy and targeted therapies. Finally, there is interest in exploring the role of HDACs in other biological processes, such as development and aging.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the reaction of 5-chloro-2-methoxyaniline with 2-isopropyl-5-methylphenol to form this compound. The reaction is catalyzed by triethylamine and is carried out in a mixture of dichloromethane and methanol. The product is then purified by recrystallization from ethanol.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer cells. Additionally, this compound has been shown to enhance the antitumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-12(2)15-7-5-13(3)9-18(15)24-11-19(22)21-16-10-14(20)6-8-17(16)23-4/h5-10,12H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLHAIBGRYNAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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